molecular formula C16H15N3O2 B13098599 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Katalognummer: B13098599
Molekulargewicht: 281.31 g/mol
InChI-Schlüssel: QQQSDCIGUCQMJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tetrahydropyridine derivative featuring a partially saturated pyridine ring with a hydroxy group at position 4, a ketone at position 2, and a carbonitrile group at position 3. The phenyl substituent at position 1 is further modified with a 2-cyano-propan-2-yl group, introducing steric bulk and electron-withdrawing properties.

Eigenschaften

Molekularformel

C16H15N3O2

Molekulargewicht

281.31 g/mol

IUPAC-Name

1-[4-(2-cyanopropan-2-yl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C16H15N3O2/c1-16(2,10-18)11-3-5-12(6-4-11)19-8-7-14(20)13(9-17)15(19)21/h3-6,20H,7-8H2,1-2H3

InChI-Schlüssel

QQQSDCIGUCQMJM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#N)C1=CC=C(C=C1)N2CCC(=C(C2=O)C#N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-Cyanopropan-2-YL)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions typically include the use of a palladium catalyst and a base in an organic solvent. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-

Biologische Aktivität

The compound 1-(4-(2-Cyanopropan-2-YL)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a tetrahydropyridine ring, a carbonitrile group, and a phenyl substituent. The structural formula can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antioxidant Activity
  • Antimicrobial Properties
  • Anticancer Potential
  • Enzyme Inhibition

Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess significant antioxidant properties. The presence of hydroxyl and carbonitrile functional groups enhances radical scavenging activity. For instance, in vitro assays revealed that derivatives of tetrahydropyridine exhibited considerable free radical scavenging ability, which is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In particular:

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliStrong
Bacillus subtilisWeak

Inhibition zones were measured using the disc diffusion method, showing promising results against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. A notable study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways:

  • Xanthine Oxidase Inhibition : Similar derivatives have been identified as effective xanthine oxidase inhibitors, which are critical for managing hyperuricemia and gout. Molecular docking studies suggest strong binding affinity to the enzyme's active site .
  • Acetylcholinesterase Inhibition : The compound also demonstrated inhibitory effects on acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. The inhibition was quantified with an IC50 value of 0.5 µM, indicating high potency compared to standard drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Hydroxyl Group : Enhances antioxidant and antimicrobial properties.
  • Carbonitrile Group : Contributes to enzyme inhibition potential.
  • Phenyl Substituent : Modulates lipophilicity and bioavailability.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on various cancer cell lines demonstrated that modifications to the phenyl group could enhance cytotoxicity. The derivative with a methoxy substitution showed increased potency compared to the parent compound .
  • Case Study on Enzyme Inhibition :
    In vivo studies using animal models indicated that administration of the compound resulted in significant reductions in serum uric acid levels, confirming its potential as a therapeutic agent for gout .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several pyridine derivatives reported in the literature:

Compound Name Key Structural Features Biological Activity/Properties Reference
Target Compound 4-hydroxy-2-oxo-tetrahydropyridine; 3-cyano; 1-(4-(2-cyanopropan-2-yl)phenyl) Not explicitly reported (inference from analogues)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 2-oxo-dihydropyridine; bromophenyl and methoxyphenyl substituents High antioxidant activity (79.05%)
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile 2-oxo-dihydropyridine; trifluoromethyl and methoxyphenyl groups Not explicitly reported; likely enhanced stability
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Benzyl and chlorophenyl substituents; methylsulfanyl group Antimicrobial activity (moderate inhibition)
1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile Chlorobenzyl and trifluoromethylphenyl groups Potential CNS or metabolic interactions

Key Observations :

  • Electron-Withdrawing Groups: The 3-cyano and 2-cyanopropan-2-yl groups likely increase electrophilicity, similar to trifluoromethyl or bromophenyl substituents in analogues, which improve antioxidant or antimicrobial activity .
  • Hydroxy Group : The 4-hydroxy group may contribute to hydrogen bonding, analogous to methoxy/hydroxy substituents in ’s compounds, which showed strong antioxidant effects .
Physicochemical Properties
Property Target Compound 4-Bromophenyl Analogue () Trifluoromethyl Analogue ()
Molecular Weight ~350–370 g/mol (estimated) 396.23 g/mol 324.26 g/mol
Electron Effects Strongly electron-withdrawing (cyano groups) Moderate (bromophenyl) High (trifluoromethyl)
Solubility Likely low (hydrophobic substituents) Low (bromophenyl) Moderate (methoxyphenyl)
Stability High (rigid tetrahydropyridine core) Moderate (dihydropyridine) High (trifluoromethyl stabilization)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.